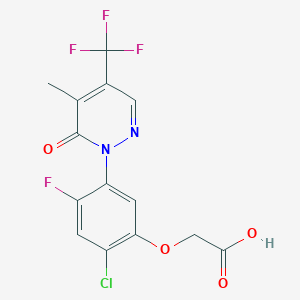

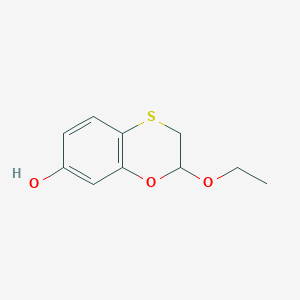

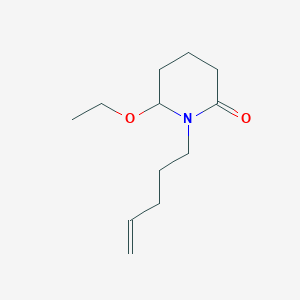

![molecular formula C9H6F4O B070170 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 186297-56-3](/img/structure/B70170.png)

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one” is a chemical compound with the molecular weight of 208.16 . It is also known as 2-fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2,2,2-Trifluoroacetophenone, a similar compound, is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .Molecular Structure Analysis

The molecular structure of “2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one” can be represented by the InChI code: 1S/C9H8F4O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one” include a molecular weight of 208.16 . It is a liquid at room temperature .Applications De Recherche Scientifique

Biocatalytic Preparation of Optically Pure Compounds

This compound is used in the biocatalytic preparation of optically pure compounds. For instance, it is used in the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol . This process is carried out by recombinant Escherichia coli cells with excellent enantioselectivity .

Pharmaceutical Intermediate

®-1-[4-(Trifluoromethyl)phenyl]ethanol, which is produced from this compound, is an important pharmaceutical intermediate of a chemokine CCR5 antagonist . This antagonist is widely used in AIDS patients to inhibit the replication of HIV-1 via blockade of its entry into cells .

Pesticide Production

1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, which can be prepared from this compound, is an important intermediate for the preparation of pesticidally active isoxazoline-substituted benzamides .

Organic Synthesis

This compound is used in organic synthesis, particularly in the synthesis of aryltrifluoromethyl ketones . These ketones are produced by reacting derivatives of trifluoroacetic acid with organometallic reagents derived from haloarenes .

Research and Experimental Use

“Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI)” is offered for experimental and research use . It can be used to study its properties, reactions, and potential applications in various fields of science and technology .

Production of Enantiopure Alcohols

Enantiopure alcohols are valuable and versatile building blocks for the manufacturing of chiral pharmaceuticals . This compound plays a crucial role in the production of such alcohols .

Orientations Futures

The future directions for “2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one” could involve further exploration of its potential applications. For instance, a series of fluorinated polyimides were prepared from a novel fluorinated aromatic dianhydride and aromatic diamines . These polyimides were found to have good thermal stability, outstanding mechanical properties, and low dielectric constants , suggesting potential applications in various industries.

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the biological activity and potential therapeutic applications of this compound.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is an important aspect of pharmacology . Factors such as temperature, pH, and the presence of other molecules can significantly affect the activity of a compound.

Propriétés

IUPAC Name |

2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXTWIBVCMHTSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CF)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623096 |

Source

|

| Record name | 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

CAS RN |

186297-56-3 |

Source

|

| Record name | 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

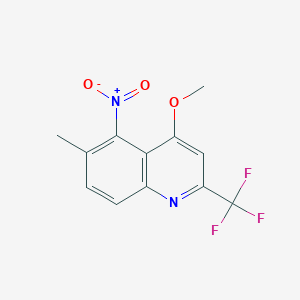

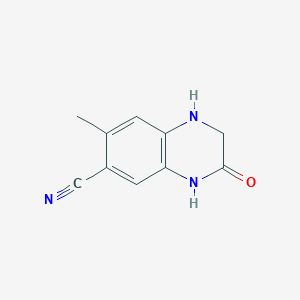

![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)